

# cis-4-Bromo-1,2-dimethylcyclohexane chair conformation stability

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## Compound of Interest

Compound Name: 4-Bromo-1,2-dimethylcyclohexane

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An In-depth Technical Guide on the Chair Conformation Stability of **cis-4-Bromo-1,2-dimethylcyclohexane**

## Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the physical, chemical, and biological properties of molecules. For researchers and professionals in drug development, a deep understanding of the conformational preferences of cyclic molecules is paramount for designing compounds with specific spatial arrangements that can lead to desired therapeutic effects. This technical guide provides a detailed analysis of the chair conformation stability of **cis-4-Bromo-1,2-dimethylcyclohexane**, integrating quantitative data, experimental methodologies, and visual representations to offer a comprehensive overview for scientists and researchers.

The stability of a particular chair conformation is primarily dictated by the steric interactions between its substituents. The two main types of destabilizing interactions are 1,3-diaxial interactions and gauche interactions. In **cis-4-Bromo-1,2-dimethylcyclohexane**, the interplay between the two methyl groups and the bromo substituent leads to two distinct chair conformers with different energy levels. This guide will dissect these interactions to determine the more stable conformation.

## Quantitative Data on Steric Interactions

The preference for a substituent to occupy an equatorial position over an axial one is quantified by its A-value, which represents the difference in Gibbs free energy ( $\Delta G$ ) between the two conformers of a monosubstituted cyclohexane. Larger A-values indicate a greater steric demand and a stronger preference for the equatorial position.[1][2]

Substituent	A-value (kcal/mol)	A-value (kJ/mol)
Methyl (-CH <sub>3</sub> )	~1.75	~7.3
Bromo (-Br)	~0.43	~1.8

Note: A-values can vary slightly depending on the experimental conditions and the solvent used.[1]

In addition to the 1,3-diaxial strain quantified by A-values, gauche interactions between adjacent substituents also contribute to the overall steric strain of a conformer. For cis-1,2-dimethylcyclohexane, the gauche interaction between the two methyl groups adds approximately 0.9 kcal/mol (3.8 kJ/mol) of strain.[3][4][5]

## Conformational Analysis of **cis-4-Bromo-1,2-dimethylcyclohexane**

The cis configuration of the 1,2-dimethyl groups dictates that in a chair conformation, one methyl group must be in an axial position while the other is in an equatorial position.[3][4][6] The bromine atom at the 4-position can be either axial or equatorial. The interconversion between the two chair forms, known as a ring flip, will change the axial/equatorial positions of all substituents.

Let's analyze the two possible chair conformations for **cis-4-Bromo-1,2-dimethylcyclohexane**:

Conformer I:

- C1-Methyl: Axial
- C2-Methyl: Equatorial
- C4-Bromo: Axial

Conformer II:

- C1-Methyl: Equatorial
- C2-Methyl: Axial
- C4-Bromo: Equatorial

To determine the relative stability, we must sum the steric strain energies for each conformer.

Strain Energy Calculation for Conformer I:

- 1,3-diaxial interaction (C1-Methyl): The axial methyl group at C1 interacts with the axial hydrogens at C3 and C5. This introduces a steric strain of approximately 1.75 kcal/mol.
- 1,3-diaxial interaction (C4-Bromo): The axial bromo group at C4 interacts with the axial hydrogens at C2 and C6. This adds a strain of about 0.43 kcal/mol. The longer carbon-bromine bond, compared to a carbon-carbon bond, results in a smaller 1,3-diaxial interaction for bromine than for a methyl group.<sup>[1]</sup>
- Gauche interaction (C1-Methyl and C2-Methyl): The vicinal methyl groups have a gauche relationship, contributing about 0.9 kcal/mol of strain.

Total Strain for Conformer I  $\approx$  1.75 kcal/mol + 0.43 kcal/mol + 0.9 kcal/mol = 3.08 kcal/mol

Strain Energy Calculation for Conformer II:

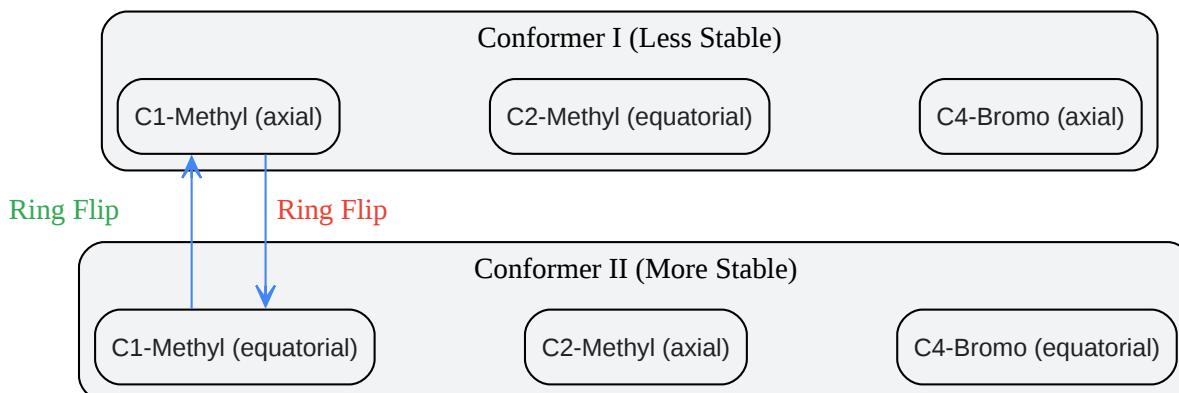
- 1,3-diaxial interaction (C2-Methyl): The axial methyl group at C2 interacts with the axial hydrogens at C4 and C6, resulting in a steric strain of about 1.75 kcal/mol.
- Gauche interaction (C1-Methyl and C2-Methyl): The gauche interaction between the methyl groups remains, adding approximately 0.9 kcal/mol of strain.
- The equatorial bromo group at C4 does not introduce any significant 1,3-diaxial strain.

Total Strain for Conformer II  $\approx$  1.75 kcal/mol + 0.9 kcal/mol = 2.65 kcal/mol

Based on these calculations, Conformer II is more stable than Conformer I by approximately 0.43 kcal/mol (3.08 - 2.65 kcal/mol), which is equal to the A-value of the bromine substituent. The equilibrium will therefore favor the conformation where the bromine atom is in the equatorial position.

## Visualization of the Conformational Equilibrium

The equilibrium between the two chair conformations of **cis-4-Bromo-1,2-dimethylcyclohexane** can be visualized using the following logical diagram.



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Chair conformation equilibrium of **cis-4-Bromo-1,2-dimethylcyclohexane**.

## Experimental Protocols for Determining Conformational Stability

The relative stability of cyclohexane conformers can be experimentally determined using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful methods.[\[7\]](#)

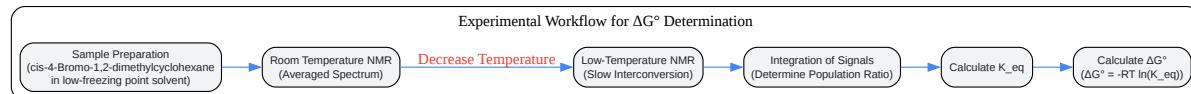
## Low-Temperature NMR Spectroscopy

Objective: To determine the equilibrium constant and the free energy difference ( $\Delta G$ ) between the two chair conformers.

## Methodology:

- Sample Preparation: A solution of **cis-4-Bromo-1,2-dimethylcyclohexane** is prepared in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform,  $\text{CDCl}_3$ , or deuterated dichloromethane,  $\text{CD}_2\text{Cl}_2$ ).
- Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
- Data Acquisition:
  - $^1\text{H}$  NMR spectra are recorded at room temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in a time-averaged spectrum where each proton gives a single, averaged signal.
  - The temperature of the sample is gradually lowered. As the temperature decreases, the rate of the ring flip slows down.
  - At a sufficiently low temperature (the coalescence temperature), the single peak for a given proton will broaden.
  - Below the coalescence temperature, the ring flip becomes slow enough on the NMR timescale that the signals for the axial and equatorial protons of each conformer can be resolved as separate peaks.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Data Analysis:
  - By integrating the areas of the corresponding peaks for each conformer in the low-temperature spectrum, the relative populations of the two conformers can be determined.
  - The equilibrium constant ( $K_{\text{eq}}$ ) is calculated as the ratio of the more stable conformer to the less stable one.
  - The Gibbs free energy difference ( $\Delta G$ ) between the conformers is then calculated using the equation:  $\Delta G = -RT \ln(K_{\text{eq}})$ , where  $R$  is the gas constant and  $T$  is the temperature in Kelvin.

The following workflow illustrates the experimental process for determining conformational equilibrium using NMR.



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Workflow for experimental determination of  $\Delta G^\circ$  using NMR.

## Conclusion

The conformational stability of **cis-4-Bromo-1,2-dimethylcyclohexane** is governed by a balance of steric interactions. Through the analysis of 1,3-diaxial and gauche interactions, it is determined that the chair conformation with the bromine atom in the equatorial position (Conformer II) is the more stable of the two. The energy difference between the two conformers is approximately 0.43 kcal/mol, primarily due to the A-value of the bromine substituent. This theoretical analysis can be experimentally verified using low-temperature NMR spectroscopy, which allows for the direct observation and quantification of the individual conformers at equilibrium. This detailed understanding of conformational preferences is crucial for predicting the behavior and properties of substituted cyclohexanes in various chemical and biological systems.

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